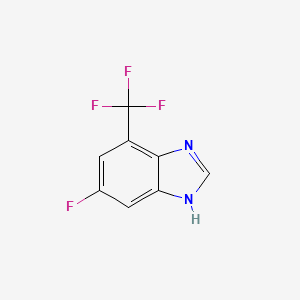

6-fluoro-4-(trifluoromethyl)-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol” is a derivative of quinoline, substituted with trifluoromethyl, hydroxyl and fluoride groups . It has a molecular weight of 245.18 .

Synthesis Analysis

While specific synthesis methods for “6-fluoro-4-(trifluoromethyl)-1H-benzimidazole” were not found, similar compounds such as “6-fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol” are used as intermediates in the synthesis of antitubercular and antiplasmodial agents .Molecular Structure Analysis

The molecular structure of “6-fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol” is represented by the formula C11H7F4NO .Physical And Chemical Properties Analysis

The compound “6-fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol” has a predicted boiling point of 301.8±52.0 °C and a predicted density of 1.614±0.06 g/cm3 at 20 °C and 760 Torr .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

- Anticancer Properties : Researchers have investigated the potential of fluorinated quinolines, including 6-fluoro-4-(trifluoromethyl)-1H-benzimidazole, as anticancer agents. The trifluoromethyl group’s electron-withdrawing effect contributes to their structural properties and biological activity .

- Antimicrobial Activity : Quinoline derivatives often exhibit antibacterial, antifungal, and antimalarial properties. The fluorinated analogs, including our compound of interest, may offer novel therapeutic options .

Fluorination Chemistry and Organic Synthesis

- Fluorination Strategies : Fluorinated organic compounds play a crucial role in drug design and development. Researchers explore various fluoroalkylation reagents and reactions to synthesize new organofluorine compounds. The trifluoromethyl group, in particular, is of interest due to its pharmaceutical relevance .

- Biological Elaboration : Organic fluorine compounds allow diverse molecular elaboration. Incorporating fluorine atoms into drug molecules can enhance their pharmacological properties .

Heterocyclic Chemistry

- Trifluoromethylated Heterocycles : The synthesis of trifluoromethylated heterocyclic compounds has gained prominence. These derivatives find applications in industry, medicine, and agriculture. The intense electron-withdrawing effect of the CF3 group contributes to their unique properties .

Biological Activities

- Anticonvulsant Potential : Quinoline-based compounds have been explored as potential anticonvulsant agents. While specific studies on our compound are scarce, its structural features warrant further investigation .

- Cardiotonic Effects : Some quinolines exhibit cardiotonic properties, affecting heart function. Although not directly studied for 6-fluoro-4-(trifluoromethyl)-1H-benzimidazole, its quinoline scaffold suggests potential cardiovascular effects .

Material Sciences and Industrial Applications

- Pharmaceutical Industry : Trifluoromethylated heterocycles find applications in drug development. Their unique properties make them valuable building blocks for pharmaceutical synthesis .

- Agricultural Chemistry : The trifluoromethyl group’s electron-withdrawing nature influences the properties of agrochemicals. Researchers explore its use in crop protection and pest control .

Future Prospects

Mécanisme D'action

Target of Action

The primary targets of 6-fluoro-4-(trifluoromethyl)-1H-benzimidazole are currently unknown. This compound is structurally similar to other fluorinated compounds, which are known to interact with various enzymes and receptors . .

Mode of Action

Fluorinated compounds often exert their effects through the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These properties can influence the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Fluorinated compounds are known to affect various biochemical pathways, depending on their specific targets . The downstream effects of these interactions can vary widely, influencing processes such as signal transduction, enzyme activity, and gene expression.

Result of Action

The molecular and cellular effects of 6-fluoro-4-(trifluoromethyl)-1H-benzimidazole are not well documented. The effects would depend on the compound’s specific targets and mode of action. Given the compound’s structural similarity to other fluorinated compounds, it may have potential biological activity .

Propriétés

IUPAC Name |

6-fluoro-4-(trifluoromethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4N2/c9-4-1-5(8(10,11)12)7-6(2-4)13-3-14-7/h1-3H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYYQHNNTLLAEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(F)(F)F)N=CN2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-4-(trifluoromethyl)-1H-benzimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Dimethyl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2910322.png)

![2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide](/img/no-structure.png)

![2-Methyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B2910335.png)

![N,N-dimethyl-3-oxo-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide](/img/structure/B2910338.png)

![(Z)-2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2910339.png)

![6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2910342.png)